molecular formula C11H20O3Si B035131 2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)- CAS No. 105122-15-4

2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-

Cat. No. B035131
CAS RN: 105122-15-4
M. Wt: 228.36 g/mol
InChI Key: OBEODKRPVKJAIX-VIFPVBQESA-N
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Description

The compound is a furanone derivative with a dimethylsilyl group attached. Furanones are a type of organic compound characterized by a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) where one of the carbon atoms is replaced by a carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a five-membered furanone ring with a dimethylsilyl group attached. The exact structure would depend on the specific locations of these groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with dimethylsilyl groups often undergo reactions where the dimethylsilyl group is removed or replaced .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of the dimethylsilyl group could influence the compound’s reactivity and polarity .

Scientific Research Applications

  • Synthesis of β-Substituted Furans : 2(5H)-furanone is used in the Vilsmeier-Haak reaction to synthesize β-substituted furans. Examples include 3-dimethylaminomethylene-5-formyl-2(3H)-furanone and 5-hydroxy-2,4-furandione (Krapivin et al., 1999).

  • Flavor Compound in Foods : It serves as a potent flavor compound contributing to the sensory properties of natural products and thermally processed foods (Blank, Devaud, & Fay, 1996).

  • Role in Strigolactones : 3-Methyl-2(5H)-furanone is a common structural unit in strigolactones, which are germination stimulants for seeds of parasitic weeds like Striga and Orobanche spp. (Malik, Rutjes, & Zwanenburg, 2010).

  • Synthetic Equivalent for Complex Compounds : Dimethoxy-2,5-dihydrofuran, a synthetic equivalent of 2(5H)-furanone, is useful in preparing complex and biologically interesting compounds in one step with high yields (Garzelli, Samaritani, & Malanga, 2008).

  • Biological Functions : Furanones have important biological functions, like being male pheromones in cockroaches, and are crucial flavor compounds in highly cooked foodstuffs. Some also have roles besides vitamin C (Slaughter, 1999).

  • Seed Germination Inhibitor : 3,4,5-Trimethyl-2(5H)-furanone, a new seed germination inhibitor, has promising agrochemical applications (Surmont, Verniest, & de Kimpe, 2010).

  • Genotoxic and Antioxidant Properties : 3(2H)-furanones show genotoxic properties in model studies but are also ranked among antioxidants and anticarcinogens (Stadler, Somoza, & Schwab, 2009).

  • Key Flavor Compounds in Fruits : HDMF and DMMF, related to 2(5H)-Furanone, are key flavor compounds in many fruits and are highly appreciated by the food industry due to their attractive sensory properties (Schwab, 2013).

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information about its intended use or biological activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their potential hazards .

Future Directions

The future directions for research and development involving this compound would depend on its intended use. For example, if it’s being studied for potential medicinal properties, future research could involve further pharmacological testing .

properties

IUPAC Name

(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3Si/c1-11(2,3)15(4,5)13-8-9-6-7-10(12)14-9/h6-7,9H,8H2,1-5H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEODKRPVKJAIX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1C=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-
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2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-
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2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-
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2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-
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2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-

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